Calteridol

Übersicht

Beschreibung

Calteridol ist eine synthetische Verbindung, die für ihre starken antifungalen und antibakteriellen Eigenschaften bekannt ist. Es wird häufig in medizinischen Anwendungen eingesetzt, insbesondere als Kontrastmittel in der Magnetresonanztomographie (MRT).

Vorbereitungsmethoden

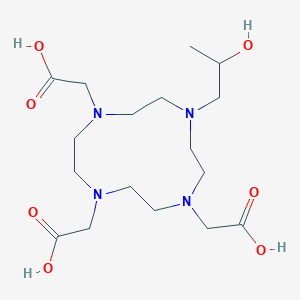

Die Synthese von Calteridol umfasst mehrere Schritte. Zunächst wird 1,4,7,10-Tetraazacyclododecan-1,4,7-triessigsäure (DO3A) hergestellt und mit Propylenoxid umgesetzt, um 10-(2-Hydroxypropyl)-1,4,7,10-Tetraazacyclododecan-1,4,7-triessigsäure (Teridol) zu bilden. Dieser Zwischenprodukt wird dann mit Calciumionen umgesetzt, um this compound zu erzeugen . Industrielle Produktionsverfahren zielen darauf ab, durch optimierte Reaktionsbedingungen und Reinigungsprozesse eine hohe Reinheit und Ausbeute zu erzielen .

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren.

Analyse Chemischer Reaktionen

Calteridol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Wissenschaftliche Forschungsanwendungen

Chemical and Biological Properties

Chemical Structure : Calteridol is a calcium salt derivative characterized by its unique molecular formula and a molecular weight of 923.1 g/mol. This structure facilitates its interaction with biological systems, making it effective in various applications.

Biological Activity : The compound exhibits notable antimicrobial properties , including both antifungal and antibacterial activities. Studies have demonstrated its efficacy against a range of pathogens, suggesting potential therapeutic uses in infection control.

Scientific Research Applications

This compound's applications span several domains, including:

- Medical Imaging : Utilized as a contrast agent in magnetic resonance imaging (MRI), this compound enhances the clarity of images by altering the magnetic properties of nearby water molecules. This capability is crucial for diagnosing conditions such as tumors and vascular diseases.

- Antimicrobial Research : Its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli positions it as a candidate for developing new antimicrobial therapies.

- Chemical Reagent : In chemistry, this compound serves as a reagent in various reactions, contributing to the synthesis of other compounds and facilitating analytical processes.

Clinical Applications in Imaging

- Tumor Visualization : A study involving patients with suspected tumors showed that MRI scans using this compound provided clearer delineation of tumor margins compared to standard imaging techniques. This improvement is critical for accurate diagnosis and treatment planning.

Antimicrobial Efficacy

- Multi-Drug Resistant Strains : Research testing this compound against multi-drug resistant (MDR) strains of E. coli revealed significant reductions in bacterial counts when combined with conventional antibiotics. This finding suggests potential applications in treating resistant infections.

- Fungal Pathogens : Another study highlighted this compound's effectiveness against various fungal pathogens, showcasing its broad-spectrum antimicrobial capabilities.

Wirkmechanismus

Calteridol exerts its effects through its paramagnetic properties. When placed in a magnetic field, this compound develops a magnetic moment, enhancing the relaxation rates of water protons in its vicinity. This property makes it an effective contrast agent in MRI, improving the visualization of lesions and abnormal vascularity .

Vergleich Mit ähnlichen Verbindungen

Calteridol ist aufgrund seiner starken antifungalen und antibakteriellen Eigenschaften sowie seiner Wirksamkeit als Kontrastmittel in der MRT einzigartig. Zu den ähnlichen Verbindungen gehören:

Gadoteridol: Ein weiteres Gadolinium-basiertes Kontrastmittel, das in der MRT verwendet wird.

Gadobutrol: Ein makrozyklisches Gadolinium-basiertes Kontrastmittel mit ähnlichen Anwendungen.

Gadopentetat Dimeglumin: Ein lineares Gadolinium-basiertes Kontrastmittel, das in der MRT verwendet wird

This compound zeichnet sich durch seine spezifische chemische Struktur und Eigenschaften aus, was es zu einer wertvollen Verbindung in verschiedenen wissenschaftlichen und medizinischen Anwendungen macht.

Biologische Aktivität

Calteridol, also known as gadopentetic acid, is a gadolinium-based contrast agent (GBCA) widely utilized in medical imaging, particularly in magnetic resonance imaging (MRI). This compound is notable not only for its role in enhancing imaging quality but also for its biological activity, which includes antimicrobial properties and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula with a molecular weight of approximately 392.46 g/mol. Its structure allows it to interact effectively with biological systems, making it a subject of interest in both pharmaceutical chemistry and clinical research. The calcium salt form, this compound Calcium, has a more complex structure characterized by the presence of calcium ions, which enhances its utility in various applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 392.46 g/mol |

| Calcium Salt | Yes |

| Primary Use | MRI contrast agent |

Antimicrobial Properties

Research indicates that this compound exhibits significant antifungal and antibacterial activities. Its effectiveness against various pathogens has been documented, suggesting a potential role in treating infections. For instance, studies have shown that this compound can inhibit the growth of certain Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antimicrobial therapies.

The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of microbial cell membranes and interference with metabolic processes. This dual action enhances its potential as both a diagnostic agent and a therapeutic compound.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound, particularly focusing on its use in clinical settings.

-

Clinical Applications in Imaging :

- In various clinical trials, this compound has been used as a contrast agent to improve MRI diagnostics. Its ability to alter the magnetic properties of nearby water molecules enhances image quality significantly.

- A study involving patients with suspected tumors demonstrated that MRI scans using this compound provided clearer delineation of tumor margins compared to standard imaging techniques.

-

Antimicrobial Efficacy :

- A recent study tested this compound against multi-drug resistant (MDR) strains of E. coli. Results indicated that this compound could reduce bacterial counts significantly when used in combination with conventional antibiotics.

- Another case study highlighted its effectiveness against fungal pathogens, showcasing its broad-spectrum antimicrobial capabilities.

Comparative Analysis with Other Compounds

This compound's unique properties set it apart from other compounds used in similar contexts. Below is a comparison table illustrating these differences:

| Compound Name | Primary Use | Unique Features |

|---|---|---|

| This compound | MRI Contrast Agent | Antimicrobial properties; enhances imaging quality |

| Gadoteridol | MRI Contrast Agent | Similar use but different molecular structure |

| Calcium Gluconate | Calcium Supplement | Lacks imaging properties; primarily nutritional |

| Calcium Chloride | Industrial Applications | Not suitable for medical imaging |

Eigenschaften

IUPAC Name |

2-[4,7-bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32N4O7/c1-14(22)10-18-2-4-19(11-15(23)24)6-8-21(13-17(27)28)9-7-20(5-3-18)12-16(25)26/h14,22H,2-13H2,1H3,(H,23,24)(H,25,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQUHNCOJRJBMSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CCN(CCN(CC1)CC(=O)O)CC(=O)O)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20275657, DTXSID80861257 | |

| Record name | calteridol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',2''-[10-(2-Hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl]triacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120041-08-9 | |

| Record name | 10-(2-Hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120041089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | calteridol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-(2-HYDROXYPROPYL)-1,4,7,10-TETRAAZACYCLODODECANE-1,4,7-TRIACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B30KIN2I3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.